molecular formula C21H17FN2OS B261460 N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide

N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide

Cat. No. B261460
M. Wt: 364.4 g/mol
InChI Key: AWZWYFYJJXIZFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide, also known as FMTPB, is a chemical compound that has gained interest in the scientific community due to its potential application in various research fields. This compound is a member of the thioamide family and has been synthesized through various methods.

Mechanism of Action

N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide has been found to inhibit protein tyrosine phosphatase 1B by binding to the active site of the enzyme. This leads to the inhibition of the enzyme's activity, which in turn results in the modulation of various signaling pathways involved in glucose metabolism and cancer cell growth.
Biochemical and Physiological Effects:
N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide has been found to modulate various signaling pathways involved in glucose metabolism and cancer cell growth. It has been found to increase insulin sensitivity and glucose uptake in cells, which could have potential implications for the treatment of diabetes. N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide has also been found to inhibit the growth of cancer cells in vitro, which could have potential implications for the development of anticancer drugs.

Advantages and Limitations for Lab Experiments

N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for research related to N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide. One potential direction is the development of N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide derivatives with improved solubility and potency. Another direction is the investigation of N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide's potential applications in other disease areas, such as neurodegenerative diseases. Finally, the development of N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide-based drug delivery systems could have potential implications for the treatment of various diseases.
In conclusion, N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide is a chemical compound that has gained interest in the scientific community due to its potential applications in various research fields. Its potential as an inhibitor of protein tyrosine phosphatase 1B and as an anticancer agent makes it a promising compound for further research. However, its limitations, such as its low solubility and potential toxicity, should be taken into consideration when designing experiments. Future research directions should focus on the development of N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide derivatives with improved solubility and potency, as well as investigating its potential applications in other disease areas.

Synthesis Methods

N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide can be synthesized through various methods, including the reaction of 4-bromobiphenyl with 3-fluoro-4-methylbenzenethiol in the presence of a base. The resulting intermediate is then reacted with cyanamide, followed by hydrolysis to obtain N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide. Another method involves the reaction of 4-bromo-2-fluorobiphenyl with thiourea in the presence of a base, followed by hydrolysis to obtain N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide.

Scientific Research Applications

N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide has been found to have potential applications in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied as a potential inhibitor of protein tyrosine phosphatase 1B, which has been implicated in various diseases, including diabetes and obesity. N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide has also been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro.

properties

Product Name

N-[(3-fluoro-4-methylphenyl)carbamothioyl]biphenyl-4-carboxamide

Molecular Formula

C21H17FN2OS

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(3-fluoro-4-methylphenyl)carbamothioyl]-4-phenylbenzamide

InChI

InChI=1S/C21H17FN2OS/c1-14-7-12-18(13-19(14)22)23-21(26)24-20(25)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H2,23,24,25,26)

InChI Key

AWZWYFYJJXIZFV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)F

Origin of Product

United States

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